molecular formula C14H10N2O B12293342 4-Amino-3-benzoylbenzonitrile

4-Amino-3-benzoylbenzonitrile

Cat. No.: B12293342
M. Wt: 222.24 g/mol
InChI Key: RXZJRIJHONFXDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-3-benzoylbenzonitrile is an organic compound with the molecular formula C14H10N2O and a molecular weight of 222.24 g/mol . It is characterized by the presence of an amino group (-NH2), a benzoyl group (-COC6H5), and a nitrile group (-CN) attached to a benzene ring. This compound is used primarily in research and development settings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-3-benzoylbenzonitrile can be achieved through various methods. One common approach involves the reaction of 4-aminoacetophenone with benzoyl chloride in the presence of a base such as pyridine. The reaction proceeds via nucleophilic acyl substitution, resulting in the formation of the desired product .

Industrial Production Methods

the principles of green chemistry, such as the use of ionic liquids as solvents and catalysts, can be applied to optimize the synthesis process .

Chemical Reactions Analysis

Types of Reactions

4-Amino-3-benzoylbenzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-Amino-3-benzoylbenzonitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals

Mechanism of Action

The mechanism of action of 4-Amino-3-benzoylbenzonitrile is not fully understood. it is believed to interact with various molecular targets and pathways, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-3-benzoylbenzonitrile is unique due to the presence of both the benzoyl and nitrile groups, which confer distinct chemical reactivity and potential biological activities compared to its analogs .

Properties

Molecular Formula

C14H10N2O

Molecular Weight

222.24 g/mol

IUPAC Name

4-amino-3-benzoylbenzonitrile

InChI

InChI=1S/C14H10N2O/c15-9-10-6-7-13(16)12(8-10)14(17)11-4-2-1-3-5-11/h1-8H,16H2

InChI Key

RXZJRIJHONFXDH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)C#N)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.